4-ethyl-4H-pyridazin-3-one
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Overview
Description
4-Ethyl-4H-pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a six-membered ring with two adjacent nitrogen atoms and an oxygen atom at the third position, making it a versatile scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-4H-pyridazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-4H-pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyridazinone derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological assays for its antimicrobial and anticancer properties.
Medicine: Pyridazinone derivatives, including 4-ethyl-4H-pyridazin-3-one, are investigated for their potential as anti-inflammatory, antihypertensive, and antidiabetic agents.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-ethyl-4H-pyridazin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Pyridazine: A parent compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with a keto functionality at the third position.
Pyrimidine and Pyrazine: Other diazines with nitrogen atoms at different positions.
Uniqueness: 4-Ethyl-4H-pyridazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C6H8N2O |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
4-ethyl-4H-pyridazin-3-one |
InChI |
InChI=1S/C6H8N2O/c1-2-5-3-4-7-8-6(5)9/h3-5H,2H2,1H3 |
InChI Key |
JHPIEASSYBBWLR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C=CN=NC1=O |
Origin of Product |
United States |
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